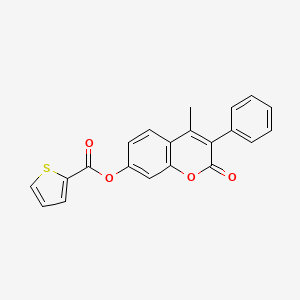

4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a structure similar to “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” belong to the coumarin family . Coumarins are a type of organic compound that are often used in the manufacture of pharmaceuticals and cosmetics due to their various biological and pharmacological properties .

Molecular Structure Analysis

The molecular structure of coumarin compounds typically consists of a benzene ring fused with a α-pyrone nucleus . The exact structure of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” would need to be determined through techniques such as NMR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving coumarin compounds can be quite diverse, depending on the specific substituents present on the molecule . Without more specific information on “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate”, it’s difficult to provide a detailed analysis of its chemical reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” would depend on its specific structure. For example, the presence of different substituents can significantly affect properties such as solubility, melting point, and reactivity .Scientific Research Applications

Antimicrobial Activity

Compounds similar to “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” have been synthesized and evaluated for their antimicrobial properties . For instance, compounds 5c and 5h were found to have antibacterial potency against E. coli with MIC values of 50µg/mL .

Antifungal Activity

These compounds also demonstrated antifungal potency. Compound 5d showed better antifungal potency (MIC=200µg/mL) against C. albicans when compared with griseofulvin .

Antitubercular Activity

Compounds 5b and 5h were found to be encouraging antitubercular (MIC=62.5µg/mL with 98–99% inhibition) against M. tuberculosis H37Rv .

Antioxidant Activity

The newly synthesized compounds 5h and 5b appeared to have high radical scavenging efficacies as 33.99±0.301 and 35.35±0.470μg/mL±SD of IC50 values, respectively, in DPPH and ABTS bioassay .

Anti-inflammatory Activity

In a study, the synthesis of (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide through the reaction of 7-amino-4-methyl-2H-chromen-2-one with (±)-2-chloro-2-phenylacetyl chloride was reported. The in vitro anti-inflammatory activity of the new compound was evaluated, and the results indicated that it exhibited superior activity compared to the standard, ibuprofen .

Anticancer Activity

Studies on coumarin derivatives have demonstrated their anticancer properties .

Anti-HIV Activity

Coumarin derivatives have also shown anti-HIV properties .

Central Nervous System Stimulant Effects

These compounds have been reported to have central nervous system stimulant effects .

Mechanism of Action

Target of Action

The compound “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” is a derivative of coumarin . Coumarins are known to have a wide range of biological activities and have been tested for anti-HIV, anticancer, anti-microbial, anti-tumor, antioxidant, anti-Alzheimer, anti-tuberculosis, anti-platelet activity, COX inhibitors, anti-inflammatory, anti-asthmatic, anti-viral and DNA gyrase inhibitors . Therefore, the targets of this compound could be diverse depending on the specific functional groups present in the molecule.

Mode of Action

Coumarins are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities . For instance, some coumarins are potent inhibitors of bacterial DNA gyrase , which is crucial for bacterial DNA replication.

Biochemical Pathways

The biochemical pathways affected by this compound would depend on its specific targets. For instance, if the compound acts as a DNA gyrase inhibitor, it would affect the DNA replication pathway in bacteria, leading to inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of this compound would depend on its specific targets and mode of action. For instance, if the compound acts as a DNA gyrase inhibitor, it could lead to inhibition of bacterial growth .

Future Directions

The future research directions for “4-methyl-2-oxo-3-phenyl-2H-chromen-7-yl thiophene-2-carboxylate” would likely depend on its observed biological activities. Given the wide range of activities observed for coumarin compounds, potential areas of interest could include the development of new pharmaceuticals or the study of its mechanism of action .

properties

IUPAC Name |

(4-methyl-2-oxo-3-phenylchromen-7-yl) thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O4S/c1-13-16-10-9-15(24-20(22)18-8-5-11-26-18)12-17(16)25-21(23)19(13)14-6-3-2-4-7-14/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWIXVPZWRMWZIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=CS3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2835447.png)

![3-(3H-Imidazo[4,5-b]pyridin-2-yl)pyridin-2-amine](/img/structure/B2835458.png)

![3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine](/img/structure/B2835459.png)

![N-(4-(2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2835461.png)